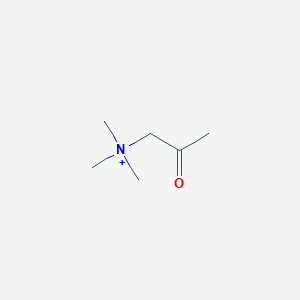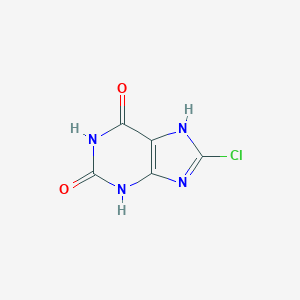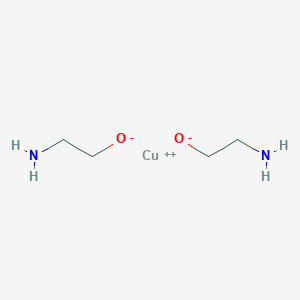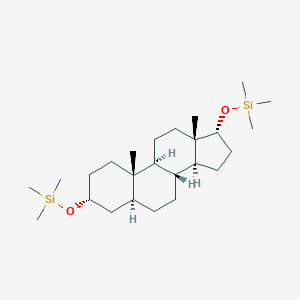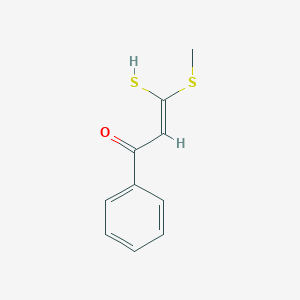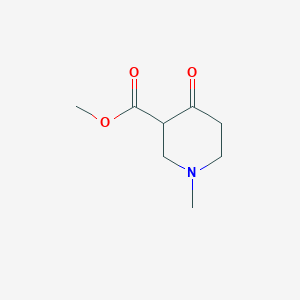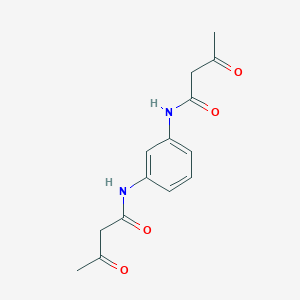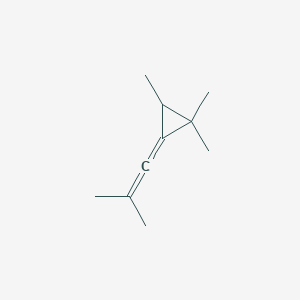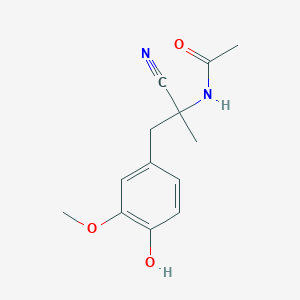
(-)-N-(1-Cyano-1-vanillylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-N-(1-Cyano-1-vanillylethyl)acetamide, also known as Capsazepine, is a synthetic compound that is widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons. Capsazepine has been shown to have a variety of effects on TRPV1, including blocking its activation by capsaicin, heat, and acid.
Mecanismo De Acción
(-)-N-(1-Cyano-1-vanillylethyl)acetamide works by binding to a specific site on the TRPV1 channel, which prevents it from being activated by various stimuli. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the channel that prevents the influx of calcium ions.
Efectos Bioquímicos Y Fisiológicos
(-)-N-(1-Cyano-1-vanillylethyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TRPV1-mediated calcium influx, reduction of capsaicin-induced pain responses, and inhibition of inflammation and hyperalgesia in animal models. It has also been shown to have anxiolytic and antidepressant effects in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (-)-N-(1-Cyano-1-vanillylethyl)acetamide in lab experiments is its high potency and selectivity for TRPV1, which allows for precise control of the channel's activity. However, one limitation is that it is not a natural compound, which may limit its relevance to physiological processes in vivo.
Direcciones Futuras
There are many potential future directions for research involving (-)-N-(1-Cyano-1-vanillylethyl)acetamide. One area of interest is the role of TRPV1 in cancer, as it has been shown to be upregulated in various types of cancer cells. Another area of interest is the development of more potent and selective TRPV1 antagonists, which may have therapeutic potential for pain and inflammation. Additionally, the use of (-)-N-(1-Cyano-1-vanillylethyl)acetamide in combination with other compounds may lead to new insights into the complex physiological processes regulated by TRPV1.
Métodos De Síntesis
(-)-N-(1-Cyano-1-vanillylethyl)acetamide can be synthesized using a variety of methods, including acylation of vanillylamine with acetic anhydride, followed by reaction with cyanogen bromide. Other methods include reaction of vanillin with ethyl cyanoacetate, followed by reduction and acylation, or reaction of vanillylamine with ethyl cyanoacetate, followed by acylation.
Aplicaciones Científicas De Investigación
(-)-N-(1-Cyano-1-vanillylethyl)acetamide has been used extensively in scientific research to study the role of TRPV1 in various physiological processes. It has been shown to be effective in blocking the activation of TRPV1 by capsaicin, which is a natural compound found in chili peppers that is known to cause a burning sensation. (-)-N-(1-Cyano-1-vanillylethyl)acetamide has also been used to study the role of TRPV1 in pain perception, inflammation, and thermoregulation.
Propiedades
Número CAS |
14818-98-5 |
|---|---|
Nombre del producto |
(-)-N-(1-Cyano-1-vanillylethyl)acetamide |
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
N-[2-cyano-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-13(2,8-14)7-10-4-5-11(17)12(6-10)18-3/h4-6,17H,7H2,1-3H3,(H,15,16) |
Clave InChI |
LWNXUHPNXYVCQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
SMILES canónico |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
Otros números CAS |
14818-97-4 14818-98-5 31915-71-6 13232-83-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



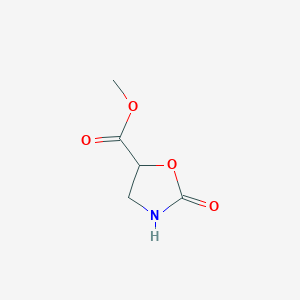
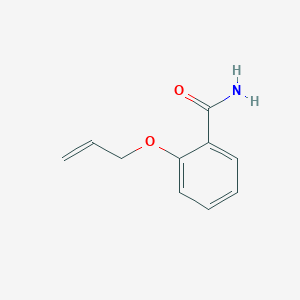
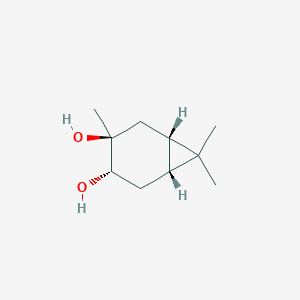
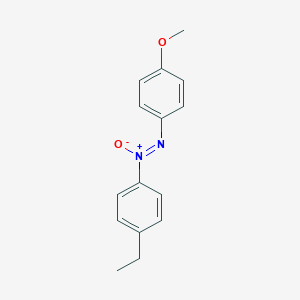
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
